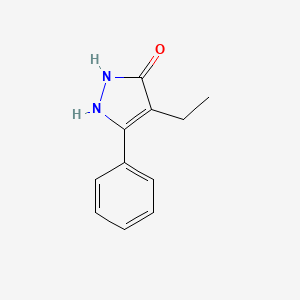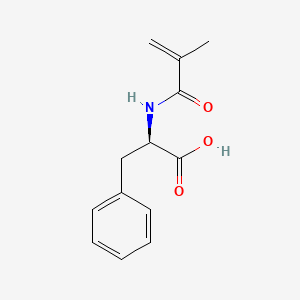
N-(2-Methylacryloyl)-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-D-phenylalanine typically involves the reaction of (meth)acryloyl chloride with D-phenylalanine in the presence of a base such as triethylamine . The reaction is carried out in a tubular reactor, resulting in high conversions of the reactants to the desired product within a short reaction time. The process is efficient and minimizes the formation of unwanted side products .
Industrial Production Methods
Industrial production of acrylate monomers, including this compound, often employs continuous flow processes. These processes are preferred due to their efficiency, safety, and ability to handle large volumes of reactants . The use of continuous flow reactors allows for precise control of reaction conditions, leading to high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylacryloyl)-D-phenylalanine can undergo various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is susceptible to polymerization, forming high molecular weight polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenylalanine moiety.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of the acrylate moiety results in polyacrylates, while substitution reactions can yield various derivatives of this compound .
Applications De Recherche Scientifique
N-(2-Methylacryloyl)-D-phenylalanine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-(2-Methylacryloyl)-D-phenylalanine involves its interaction with molecular targets through its functional groups. The vinyl group in the acrylate moiety can undergo polymerization, forming cross-linked networks that provide structural integrity to materials. The phenylalanine moiety can interact with biological molecules, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with a histidine moiety, used in similar applications.
N-(2-Methylacryloyl)-L-tyrosine: Contains a tyrosine moiety and is used in the synthesis of functional polymers.
Uniqueness
N-(2-Methylacryloyl)-D-phenylalanine is unique due to its specific combination of a phenylalanine moiety and a 2-methylacryloyl group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
380384-52-1 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(2R)-2-(2-methylprop-2-enoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3,(H,14,15)(H,16,17)/t11-/m1/s1 |
Clé InChI |
HIZGPVWGTSAEKJ-LLVKDONJSA-N |
SMILES isomérique |
CC(=C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


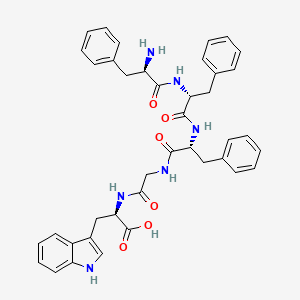
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
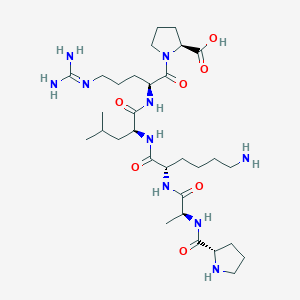
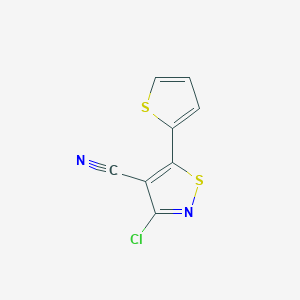
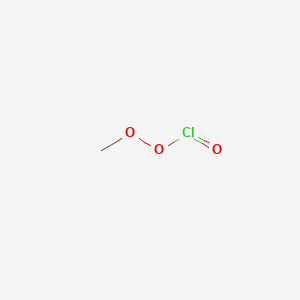
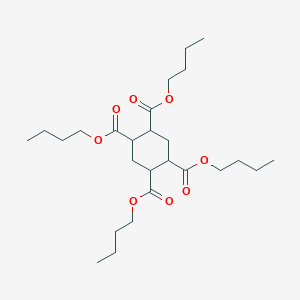
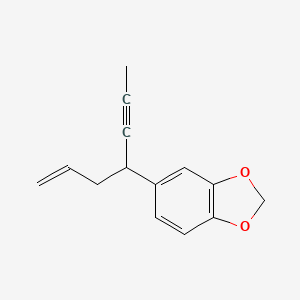

![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
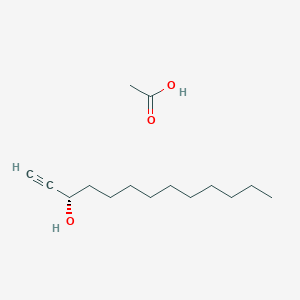
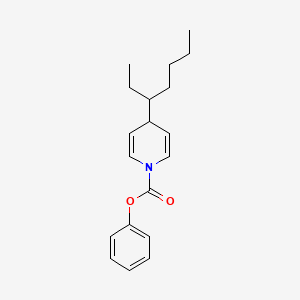
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
